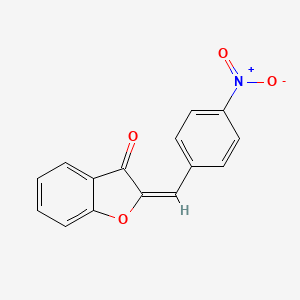

2-(4-Nitrobenzylidene)benzofuran-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H9NO4 |

|---|---|

Molecular Weight |

267.24 g/mol |

IUPAC Name |

(2E)-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one |

InChI |

InChI=1S/C15H9NO4/c17-15-12-3-1-2-4-13(12)20-14(15)9-10-5-7-11(8-6-10)16(18)19/h1-9H/b14-9+ |

InChI Key |

COFNVBBKFBBSGE-NTEUORMPSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/O2 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])O2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Nitrobenzylidene Benzofuran 3 2h One and Its Analogues

Classical Condensation Approaches

The cornerstone of aurone (B1235358) synthesis lies in classical condensation reactions, which provide a reliable and versatile platform for creating the characteristic exocyclic double bond that links the benzofuranone core to the phenyl ring.

Knoevenagel-type Condensation of Benzofuran-3(2H)-one with Aromatic Aldehydes

The most widely employed method for the synthesis of aurones, including 2-(4-Nitrobenzylidene)benzofuran-3(2H)-one, is the Knoevenagel-type condensation. This reaction involves the base- or acid-catalyzed reaction between a benzofuran-3(2H)-one (also known as a coumaranone) and an aromatic aldehyde. researchgate.netmdpi.com

Base-catalyzed condensation is a highly effective and common method for aurone synthesis. Strong bases such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in alcoholic solvents like methanol (B129727) or ethanol (B145695) are typically used to facilitate the reaction.

For the specific synthesis of (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one, benzofuran-3(2H)-one (3-coumaranone) is reacted with 4-nitrobenzaldehyde (B150856) in an ethanolic solution of potassium hydroxide. The reaction proceeds efficiently, yielding the target compound after a short reaction time of 30 minutes. nih.govresearchgate.net

This methodology is broadly applicable to a range of substituted benzofuranones and aldehydes. For instance, various aurone derivatives have been synthesized by reacting 6-hydroxybenzofuran-3(2H)-one with different aromatic aldehydes in anhydrous methanol containing a 50% KOH solution. researchgate.net The reaction generally proceeds at room temperature, although in some cases, controlling the temperature and the rate of aldehyde addition is necessary to minimize side reactions. researchgate.netiau.ir

| Reactants | Base/Solvent | Conditions | Product | Ref. |

| Benzofuran-3(2H)-one, 4-Nitrobenzaldehyde | KOH / Ethanol | 30 minutes | (Z)-2-(4-Nitrobenzylidene)benzofuran-3(2H)-one | nih.gov |

| 4,6-Dimethoxybenzofuran-3(2H)-one, 3-Bromo-4,5-dimethoxybenzaldehyde | KOH / Ethanol-Water | 2 hours, RT | (Z)-2-(3-Bromo-4,5-dimethoxybenzylidene)-4,6-dimethoxybenzofuran-3(2H)-one | iau.ir |

| 6-Hydroxybenzofuran-3(2H)-one, Various Aromatic Aldehydes | 50% KOH / Methanol | - | Corresponding 6-hydroxy aurone derivatives | researchgate.net |

Acid catalysis provides an alternative to base-mediated methods for the condensation of benzofuran-3(2H)-ones and aldehydes. This approach is particularly useful when the substrates contain base-sensitive functional groups. iau.ir

A common procedure involves dissolving the benzofuranone and aldehyde in ethanol, cooling the mixture in an ice-water bath, and then bubbling hydrogen chloride (HCl) gas through the solution. The reaction vessel is sealed and stirred for an extended period, often up to 24 hours, after which the product precipitates and can be collected by filtration. iau.ir For example, the condensation of 4,6-dimethoxybenzofuran-3(2H)-one with 3-chloro-4,5-dimethoxybenzaldehyde (B104481) using this HCl/ethanol system yielded the corresponding aurone in 22% yield. iau.ir Other acid catalysts, such as acetic anhydride, have also been reported for the synthesis of aurones from substituted coumaranones and benzaldehydes. ijpab.com

| Reactants | Acid/Solvent | Conditions | Product Yield | Ref. |

| 4,6-Dimethoxybenzofuran-3(2H)-one, 3-Chloro-4,5-dimethoxybenzaldehyde | HCl gas / Ethanol | 0°C, then sealed for 24 hours | 22% | iau.ir |

| 4,6-Dimethoxybenzofuran-3(2H)-one, 3-Bromo-4,5-dimethoxybenzaldehyde | HCl gas / Ethanol | 0°C, then sealed for 24 hours | 28% | iau.ir |

| 6,7-Dihydroxycoumaranone, Substituted Benzaldehydes | Acetic Anhydride | - | - | ijpab.com |

Heterogeneous catalysts offer several advantages, including simplified product purification, catalyst recovery, and reuse, aligning with the principles of green chemistry. Various solid catalysts have been successfully employed for aurone synthesis.

Amberlite IR-120, a strongly acidic ion-exchange resin, has been used to catalyze the condensation of benzofuranone with aromatic aldehydes in aqueous ethanol at 50°C, affording good yields in a short time frame. ijpab.com Neutral alumina (B75360) (Al2O3) has also been utilized as a solid support and catalyst. In a typical procedure, the benzofuranone and an excess of the aldehyde are combined with neutral alumina in dichloromethane (B109758) and stirred at room temperature, leading to the formation of the desired aurone. mdpi.com Additionally, acidic clays (B1170129) such as Montmorillonite K10 have been shown to be effective catalysts, particularly under solvent-free microwave irradiation conditions, for the condensation of coumaranones with carbonyl compounds. mdpi.com

| Catalyst | Reactants | Solvent/Conditions | Key Advantages | Ref. |

| Amberlite IR-120 | Benzofuranone, Aromatic Aldehydes | Aqueous Ethanol, 50°C | Good yields, short reaction times | ijpab.com |

| Neutral Alumina | Benzofuranone, Aromatic Aldehydes | Dichloromethane, RT, 12h | Simple workup | mdpi.com |

| Acidic Clays (K10, KSF) | Benzofuran-3(2H)-one, Benzil | Solvent-free, Microwave irradiation | Good yields, avoids basic medium | mdpi.com |

In recent years, significant effort has been directed towards developing environmentally benign synthetic protocols. For aurone synthesis, this has led to the exploration of solvent-free and water-based methods.

An "on-water" synthesis has been developed, wherein the condensation of a benzofuranone with an aromatic aldehyde is performed in neat water without any added catalyst or organic solvent. researchgate.net The reaction proceeds by simply heating a suspension of the reactants in water, and often provides good to excellent yields. The hydrophobic effect of water is believed to play a crucial role in accelerating the reaction. This method eliminates the need for hazardous organic solvents and simplifies the work-up, as the product can often be isolated by simple filtration. researchgate.net

Other green approaches include microwave-assisted solventless condensation using clay catalysts and ultrasound-assisted synthesis, which can reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comresearchgate.net

| Protocol | Reactants | Conditions | Key Advantages | Ref. |

| On-Water Synthesis | Benzofuranone, Aromatic Aldehydes | Neat water, heating | No catalyst, no organic solvent, simple workup, good yields | researchgate.net |

| Microwave/Clay Catalysis | Benzofuran-3(2H)-one, Dicarbonyls | Solvent-free, Microwave irradiation | Rapid, high yields, avoids hazardous solvents | mdpi.com |

| Grinding Methodology | 2-Hydroxychalcones, CuBr2 | DMF-Water, grinding | Reduced solvent usage, efficient | nih.gov |

| Ultrasound Irradiation | 1-(2'-Hydroxyphenyl)-3-phenylpropenones | Cu(OAc)2 in Ethanol | Faster reaction, higher yield than conventional methods | researchgate.net |

Advanced Synthetic Strategies for Benzofuran-3(2H)-one Scaffolds

The availability of substituted benzofuran-3(2H)-one precursors is crucial for the synthesis of diverse aurone analogues. While classical methods exist, advanced strategies offer improved regioselectivity and access to more complex substitution patterns.

One modern approach involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes. This method allows for the regioselective preparation of benzofuranones with programmable substitution at any position on the aromatic ring. oregonstate.edu The reaction proceeds through a Diels-Alder cycloaddition cascade, providing access to complex substitution patterns that are difficult to achieve through classical routes like intramolecular Friedel-Crafts cyclizations of α-phenoxycarbonyl compounds. oregonstate.edu

Another established route involves the intramolecular cyclization of 2-hydroxy-phenoxyacetic acid intermediates. These are typically prepared from substituted phenols and chloroacetic acid. The subsequent cyclization is often promoted by reagents like polyphosphoric acid at elevated temperatures to yield the benzofuran-3(2H)-one core. researchgate.net A further classical method begins with the Hoesch acylation of phenols (e.g., phloroglucinol) with chloroacetonitrile (B46850) to form a 2-chloro-1-(hydroxyphenyl)ethanone intermediate, which then undergoes a base-catalyzed intramolecular cyclization to afford the benzofuranone scaffold. iau.ir

Oxidative Cyclization of 2'-Hydroxychalcones

A primary and reliable method for synthesizing aurones involves the oxidative cyclization of 2'-hydroxychalcones. chemijournal.comnih.gov This reaction's selectivity towards forming the five-membered benzofuranone ring of aurones, as opposed to the six-membered ring of isomeric flavones, is highly dependent on the choice of the mediating transition metal salt. chemijournal.comchemijournal.com

The reaction is believed to proceed through the coordination of a transition metal salt to the double bond of the chalcone. This coordination renders the α-carbon susceptible to an intramolecular electrophilic attack by the 2'-hydroxy group, leading to a 5-exo-trig cyclization. chemijournal.comnih.gov A subsequent elimination step then yields the thermodynamically more stable (Z)-aurone isomer. chemijournal.com

Several reagents have proven effective for this transformation, with mercury(II) acetate (B1210297) [Hg(OAc)₂] in pyridine (B92270) being one of the most dependable for selectively producing aurones. researchgate.netchemijournal.comnih.gov Other metal salts have also been successfully employed to achieve this cyclization.

Table 1: Reagents for Oxidative Cyclization of 2'-Hydroxychalcones to Aurones

| Reagent | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| Mercury(II) acetate [Hg(OAc)₂] | Refluxing in pyridine | High for aurones | chemijournal.comnih.gov |

| Copper(II) bromide [CuBr₂] | In DMSO | Good for aurones | nih.gov |

It is noteworthy that while Hg²⁺, Cu²⁺, and Tl³⁺-mediated reactions tend to selectively produce aurones, reagents like I₂, Se⁴⁺, and Fe³⁺ often favor the formation of flavones. chemijournal.comchemijournal.com

Palladium-Catalyzed Annulation Reactions

Palladium-catalyzed annulation reactions represent a modern and effective strategy for constructing the aurone core. nih.gov These methods offer pathways to assemble complex cyclic systems with high efficiency and selectivity. nih.govorganic-chemistry.org

One such approach involves the carbonylative cyclization of ortho-iodo-phenols with terminal alkynes. nih.gov In this reaction, a palladium catalyst, such as tetrakis(triphenylphosphine)palladium, facilitates the annulation process to yield the target aurone derivatives. nih.gov Annulation reactions can be broadly defined and include various cyclization processes that form a new ring onto a pre-existing molecule. nih.gov The mechanism of palladium-catalyzed annulation often involves the formation of a nucleophilic propargylpalladium complex which then initiates a cascade of conjugate addition and carbopalladation steps to construct the cyclic product. organic-chemistry.org

Intramolecular Nucleophilic Substitution and Cyclization Reactions

Intramolecular cyclization provides another key route to the benzofuranone scaffold. In this approach, a linear precursor containing a suitable leaving group undergoes ring closure to form the heterocyclic system. For instance, the base-catalyzed cyclization of 2-chloro-1-(2,4,6-trihydroxyphenyl) ethanone (B97240) is used to produce 4,6-dihydroxybenzofuran-3(2H)-one, a crucial intermediate for more complex aurones. iau.ir

This strategy has also been applied to the synthesis of azaaurones, which are nitrogen analogues of aurones. The synthesis can be achieved through an intramolecular nucleophilic aromatic substitution of 2'-tosylchalcones. mdpi.com The reaction conditions, particularly temperature, are adjusted based on the electronic nature of the substituents on the chalcone. mdpi.com

Metal-Catalyzed C-O Coupling and C-H Functionalization Strategies

Modern organic synthesis increasingly relies on metal-catalyzed C-H functionalization to build molecular complexity efficiently. beilstein-journals.orgrsc.org This strategy avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and waste generation. beilstein-journals.org Transition metal catalysts can selectively insert into a C-H bond, creating a metallacyclic intermediate that can then react with a coupling partner. beilstein-journals.orgyoutube.com

While specific examples for the direct synthesis of this compound via this method are not prevalent, the principles of intramolecular C-O coupling through C-H activation are highly relevant. A hypothetical pathway could involve the palladium- or copper-catalyzed intramolecular cyclization of a 2-vinylphenol derivative, where the catalyst facilitates the formation of the critical C-O bond of the furanone ring. Iron catalysis has also emerged as a cost-effective and less toxic alternative for various cross-coupling reactions involving C-H functionalization. nih.govnih.gov

Radical-Mediated Cyclization Pathways

Radical cyclization reactions offer a powerful method for forming cyclic products via radical intermediates. wikipedia.org These intramolecular transformations are often very rapid and selective. wikipedia.org The process typically involves three main steps: selective generation of a radical, the radical cyclization itself, and a final step to quench the cyclized radical to form the stable product. wikipedia.org

For the synthesis of the aurone core, a 5-exo cyclization of a radical generated on a 2-alkenoyl-phenoxy precursor would be required. 5-Hexenyl radicals are particularly well-suited for such transformations, as their cyclization to form five-membered rings is kinetically favored and highly selective. wikipedia.org Although less common than ionic pathways for aurone synthesis, radical-mediated approaches represent a viable synthetic alternative.

Derivatization from this compound Precursors

The chemical structure of this compound features functional groups that can be readily modified, allowing for the synthesis of a diverse range of derivatives. The nitro group, in particular, is a versatile functional handle for further chemical transformations.

Reduction of the Nitro Group to Amino Functionality

The reduction of the aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. wikipedia.org This conversion yields 2-(4-Aminobenzylidene)benzofuran-3(2H)-one, a valuable intermediate for further derivatization. Various methods are available to achieve this reduction selectively.

Table 2: Reagents for the Reduction of Aromatic Nitro Groups

| Method/Reagent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel catalyst | Common industrial method. | wikipedia.org |

| Metal in Acid | Fe, HCl or SnCl₂, HCl | Classic and effective laboratory methods. | wikipedia.org |

| Hydrazine (B178648) Glyoxylate (B1226380) with Zn or Mg | Room temperature | Rapid and selective reduction under mild conditions. | niscpr.res.in |

A particularly mild and efficient method employs hydrazine glyoxylate in the presence of zinc or magnesium powder, which can selectively reduce the nitro group at room temperature in high yield without affecting other reducible groups. niscpr.res.in Catalytic hydrogenation and reductions using metals like iron in acidic media are also standard and effective procedures. wikipedia.org The resulting amino group can then be used in a wide array of subsequent reactions, such as diazotization, acylation, and alkylation, to produce a library of novel aurone analogues.

Introduction of Diverse Substituents on the A and B Rings

The functionalization of the aurone scaffold, specifically the introduction of various substituents on the benzofuranone (A ring) and the benzylidene (B ring) moieties, is a key strategy for modulating the chemical and biological properties of compounds like this compound. This is typically achieved by employing appropriately substituted precursors in condensation reactions.

The most prevalent and versatile method for synthesizing aurones is the acid- or base-catalyzed Aldol-type condensation of a benzofuran-3(2H)-one (also known as coumaranone) with a substituted aromatic aldehyde. mdpi.comresearchgate.netresearchgate.net This approach allows for the systematic introduction of a wide array of substituents onto the B ring by simply varying the choice of the aldehyde. The synthesis of the parent compound, this compound, exemplifies this strategy, where benzofuran-3(2H)-one is condensed with 4-nitrobenzaldehyde. nih.govresearchgate.net

Similarly, diversity on the A ring is achieved by utilizing a pre-functionalized benzofuran-3(2H)-one precursor. researchgate.netnih.gov A variety of synthetic routes exist to produce benzofuranones with complex substitution patterns, which can then be used in the subsequent condensation step. oregonstate.edu For instance, studies have reported the synthesis of aurones with methoxy, hydroxy, and halogen substituents on the A ring. researchgate.netnih.govnih.gov

The choice of condensation conditions can be adapted based on the nature of the substituents. For example, a traditional base-mediated reaction is often employed for hydroxy-substituted compounds, while other methods, such as using neutral alumina, can be utilized for compounds without free hydroxyl groups. nih.gov

The following tables detail research findings on the synthesis of various analogues, showcasing the introduction of diverse substituents on both the A and B rings through the condensation of substituted benzofuran-3(2H)-ones with different aromatic aldehydes.

Table 1: Synthesis of 2-Benzylidenebenzofuran-3(2H)-one Analogues with B-Ring Substitution This table illustrates how different substituents are introduced onto the B ring by reacting unsubstituted benzofuran-3(2H)-one with various substituted benzaldehydes.

| B-Ring Substituent | Aldehyde Precursor | Resulting Compound | Reference(s) |

| 4-Nitro | 4-Nitrobenzaldehyde | (Z)-2-(4-Nitrobenzylidene)benzofuran-3(2H)-one | nih.gov, researchgate.net |

| 2-(3-methylbut-2-enyloxy) | 2-(3-methylbut-2-enyloxy)benzaldehyde | 2-(2-(3-methylbut-2-enyloxy)benzylidene)benzofuran-3(2H)-one | researchgate.net |

| 4-Chloro | 4-Chlorobenzaldehyde | 2-(4-chlorobenzylidene)benzofuran-3(2H)-one | nih.gov |

| 4-Methoxy | p-Tolualdehyde | 2-(4-methylbenzylidene)benzofuran-3(2H)-one | nih.gov |

Table 2: Synthesis of 2-Benzylidenebenzofuran-3(2H)-one Analogues with A-Ring Substitution This table shows examples where the A ring is functionalized. These are synthesized by condensing a substituted benzofuran-3(2H)-one with an appropriate aldehyde.

| A-Ring Substituent(s) | Benzofuranone Precursor | Aldehyde Precursor | Resulting Compound | Reference(s) |

| 7-Methoxy | 7-Methoxybenzofuran-3(2H)-one | 2-(allyloxy)benzaldehyde | 2-(2-(allyloxy)benzylidene)-7-methoxybenzofuran-3(2H)-one | researchgate.net |

| 6-Hydroxy | 6-Hydroxybenzofuran-3(2H)-one | 5-bromo-2-(3-methylbut-2-enyloxy)benzaldehyde | 2-(5-bromo-2-(3-methylbut-2-enyloxy)benzylidene)-6-hydroxybenzofuran-3(2H)-one | researchgate.net |

| 4,6-Dibromo | 4,6-Dibromobenzofuran-3(2H)-one | 4-Chlorobenzaldehyde | 4,6-Dibromo-2-(4-chlorobenzylidene)benzofuran-3(2H)-one | nih.gov |

| 6-Chloro, 4-Nitro | 6-Chloro-4-nitrobenzofuran-3(2H)-one | 3-Methoxybenzaldehyde | 2-(3-methoxybenzylidene)-6-chloro-4-nitrobenzofuran-3(2H)-one | nih.gov |

These synthetic strategies provide a robust framework for creating a large library of substituted this compound analogues, enabling detailed exploration of structure-activity relationships. nih.govresearchgate.net The yields of these reactions can be influenced by the steric and electronic properties of the substituents on both rings. rsc.org

Structural Elucidation and Solid State Analysis

Spectroscopic Confirmation of Molecular Architecture

Spectroscopic methods have been instrumental in confirming the two-dimensional structure of 2-(4-Nitrobenzylidene)benzofuran-3(2H)-one, defining the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity (¹H NMR, ¹³C NMR)

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The vinylic proton of the exocyclic double bond (=CH–) is anticipated to appear as a singlet, with a chemical shift value typically found downfield, estimated around δ 7.2-7.3 ppm. nih.gov The aromatic protons on the benzofuranone ring system and the 4-nitrophenyl ring would produce a series of multiplets and doublets in the aromatic region, generally between δ 7.5 and 8.6 ppm. nih.gov The protons on the 4-nitrophenyl group, being part of an A₂B₂ spin system, are expected to appear as two distinct doublets.

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon framework. The most downfield signal would correspond to the carbonyl carbon (C=O) of the furanone ring, with an expected chemical shift around δ 181.0 ppm. nih.gov The carbon atoms of the aromatic rings and the exocyclic double bond would resonate in the δ 110-160 ppm range. The carbon attached to the nitro group would also be significantly deshielded.

Table 1: Expected NMR Spectral Data for this compound Data inferred from close structural analogues. nih.gov

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Expected δ (ppm) | Assignment | Expected δ (ppm) |

| Vinylic H | ~ 7.2-7.3 (s) | C=O | ~ 181.0 |

| Aromatic H | ~ 7.5-8.6 (m) | Aromatic/Vinylic C | ~ 110-160 |

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is defined by several strong absorption bands.

A prominent band is observed for the carbonyl (C=O) group of the α,β-unsaturated ketone system, typically appearing in the region of 1710-1720 cm⁻¹. nih.gov The stretching vibration of the exocyclic carbon-carbon double bond (C=C) is usually found around 1650-1660 cm⁻¹. nih.gov The presence of the nitro group (NO₂) is confirmed by two strong characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically located near 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | ~ 1711 |

| Alkene (C=C) | Stretch | ~ 1656 |

| Nitro (NO₂) | Asymmetric Stretch | ~ 1500-1550 |

| Nitro (NO₂) | Symmetric Stretch | ~ 1300-1350 |

| Aromatic C-H | Stretch | > 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated system of the molecule. The extended π-system of the aurone (B1235358) core, coupled with the electron-withdrawing nitro group, gives rise to characteristic absorption bands in the visible and near-UV regions.

The spectrum is expected to be dominated by an intense absorption band at a maximum wavelength (λmax) well into the visible region, estimated to be around 455 nm. nih.gov This absorption is attributed to a π → π* electronic transition within the highly conjugated system that spans the entire molecule. The presence of non-bonding electrons on the oxygen atoms also allows for n → π* transitions, which are typically of lower intensity and may be observed as a shoulder on the main absorption band. The significant bathochromic (red) shift to such a high wavelength is a direct consequence of the extended conjugation and the powerful electron-withdrawing effect of the 4-nitro substituent.

Table 3: Electronic Transition Data

| Transition Type | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π* | ~ 455 | Extended conjugated system |

| n → π* | Lower intensity, may be obscured | C=O, -O- |

Crystallographic Determination of Three-Dimensional Structure

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides definitive proof of the molecular structure and its spatial configuration. The analysis of (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one revealed that the molecule adopts a largely planar conformation. nih.govresearchgate.net This planarity facilitates efficient packing in the crystal lattice, which is stabilized by weak intermolecular C—H⋯O interactions. nih.govresearchgate.net The configuration around the exocyclic double bond was unequivocally confirmed as the Z-isomer. nih.gov

The crystallographic analysis established that the compound crystallizes in the triclinic system. nih.govresearchgate.net The determined space group is P-1. nih.govresearchgate.net This indicates that the crystal lattice has only a center of inversion and no other symmetry elements. The unit cell parameters were precisely measured, providing the fundamental dimensions of the repeating unit in the crystal.

Table 4: Crystallographic Data for this compound nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.6916 (2) |

| b (Å) | 7.4708 (2) |

| c (Å) | 12.6414 (3) |

| α (°) | 100.459 (1) |

| β (°) | 93.019 (2) |

| γ (°) | 102.043 (1) |

| Volume (ų) | 605.09 (3) |

| Z | 2 |

Molecular Conformation and Torsion Angle Analysis

The molecule of this compound adopts a largely planar conformation. The benzofuran-3(2H)-one moiety, also known as a coumaranone ring system, is essentially flat. nih.gov This planarity is a key feature of the molecule's structure. The conformation around the exocyclic double bond is confirmed to be of the Z configuration. nih.gov

A critical aspect of the molecular conformation is the torsion angle involving the coumaranone system. For instance, the torsion angle defined by the atoms C7—C8—C9—C10 is reported to be 179.55(13)°. nih.gov This value, being very close to 180°, confirms the co-planar arrangement of this part of the molecule. The planarity extends to the nitrobenzylidene group, although slight torsions may occur around the single bond connecting the benzylidene group to the benzofuranone core.

| Atoms | Torsion Angle (°) |

|---|---|

| C7—C8—C9—C10 | 179.55 (13) |

Supramolecular Interactions

In the crystalline state, the molecules of this compound are held together by a network of weak intermolecular forces, rather than strong classical hydrogen bonds.

C-H···O Hydrogen Bonding: The crystal structure is stabilized by weak C-H···O hydrogen bonds. nih.govresearchgate.net These interactions are crucial in the formation of the supramolecular assembly. For example, a notable interaction occurs between a hydrogen atom on the benzofuranone ring and an oxygen atom of a neighboring molecule (C9—H9···O2), with a H···O distance of 2.50 Å and an angle of 143°. nih.govresearchgate.net These interactions link the molecules into chains. Another intramolecular C-H···O interaction is also observed. nih.gov

| Interaction Type | Donor-H···Acceptor | H···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|

| C-H···O | C9—H9···O2 | 2.50 | 143 |

Crystal Packing and Lattice Dynamics

The crystal structure of this compound belongs to the triclinic space group P-1. nih.govresearchgate.net The unit cell contains two molecules (Z = 2). nih.govresearchgate.net The crystal packing is characterized by the formation of one-dimensional chains along the c-axis, which are generated by the translational symmetry of molecules linked by C-H···O hydrogen bonds. nih.govresearchgate.net These chains are then further organized into a three-dimensional structure through other weak interactions. The supramolecular aggregation also features ring motifs, specifically R22(8) motifs, formed by these weak C-H···O interactions. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.6916 (2) |

| b (Å) | 7.4708 (2) |

| c (Å) | 12.6414 (3) |

| α (°) | 100.459 (1) |

| β (°) | 93.019 (2) |

| γ (°) | 102.043 (1) |

| Volume (ų) | 605.09 (3) |

| Z | 2 |

Mass Spectrometric Identification and Fragmentation Pathways

Upon electron impact ionization (EI), the molecular ion ([M]•+) would be expected at an m/z corresponding to its molecular weight (267.23 g/mol ). The fragmentation of this molecular ion is likely to be directed by the key functional groups: the benzofuranone core and the nitrobenzylidene moiety.

Proposed Fragmentation Pathways:

Loss of NO2: A common fragmentation for nitroaromatic compounds is the loss of the nitro group as a neutral radical (•NO2, 46 Da), leading to a fragment ion at [M - 46]+. This would be a significant and indicative peak.

Loss of NO: Another characteristic fragmentation of nitroaromatics is the loss of nitric oxide (NO, 30 Da), often after rearrangement, resulting in a fragment ion at [M - 30]+.

Cleavage of the Benzofuranone Ring: The benzofuranone system can undergo characteristic cleavages. This could involve the loss of carbon monoxide (CO, 28 Da) from the carbonyl group, a common fragmentation for ketones and lactones.

Retro-Diels-Alder (RDA) type fragmentation: Although less common for this specific ring system, RDA-type reactions in the furan (B31954) ring could lead to further fragmentation.

Cleavage at the Benzylidene Bond: The bond connecting the benzylidene group to the benzofuranone ring could cleave, leading to ions corresponding to the 4-nitrophenylmethylidene cation or the benzofuranone radical cation.

The resulting fragmentation pattern would be a combination of these processes, with the relative intensities of the fragment ions depending on their stability. The presence of the nitro group is expected to heavily influence the initial fragmentation steps.

| Compound Name |

|---|

| This compound |

| (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one |

| Coumaranone |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the structural, electronic, and spectroscopic properties of molecules like 2-(4-nitrobenzylidene)benzofuran-3(2H)-one. These computational methods provide insights that complement experimental data, offering a molecular-level picture of the compound's behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry of compounds. For this compound, also known as a nitro-substituted aurone (B1235358), crystallographic studies have provided precise experimental data on its three-dimensional structure.

The compound crystallizes in a triclinic system. nih.govresearchgate.net The crystal structure is stabilized by weak intermolecular C-H···O interactions, which form specific ring motifs. nih.govresearchgate.net The coumaranone part of the molecule maintains a co-planar conformation. researchgate.net DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to optimize the geometry of such benzofuran (B130515) derivatives. rsc.org These theoretical calculations can predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data obtained from X-ray crystallography. physchemres.org For instance, studies on related 2-phenylbenzofuran (B156813) derivatives show that the dihedral angle between the benzofuran and the phenyl rings is nearly planar, a feature that DFT calculations can accurately model. physchemres.org

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₉NO₄ |

| Formula Weight | 267.23 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.6916 (2) |

| b (Å) | 7.4708 (2) |

| c (Å) | 12.6414 (3) |

| α (°) | 100.459 (1) |

| β (°) | 93.019 (2) |

| γ (°) | 102.043 (1) |

| Volume (ų) | 605.09 (3) |

| Z | 2 |

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. numberanalytics.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. numberanalytics.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. semanticscholar.org

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |

| Global Hardness (η) | (IP - EA) / 2 | Measures resistance to charge transfer. |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) where μ = -(IP+EA)/2 | Measures the electrophilic character of a molecule. |

Vibrational Frequency Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations using DFT are essential for the accurate assignment of these experimental vibrational bands. nih.govscirp.org

For the parent compound 2(3H)-benzofuranone, vibrational frequencies have been calculated using semi-empirical methods. nih.govresearchgate.net DFT calculations provide a more accurate prediction of the vibrational spectra. scirp.org Key vibrational modes for this compound include the stretching of the carbonyl group (C=O), the C=C double bond of the benzylidene bridge, and the symmetric and asymmetric stretching of the nitro group (NO₂). The carbonyl stretching frequency is typically observed as a strong band in the IR spectrum. nih.gov For example, in related benzofuran derivatives, the C=O stretching vibration appears around 1689-1717 cm⁻¹. nih.govmdpi.com The vibrational frequencies calculated by DFT are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental spectra. scirp.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| C=O Stretch | 1680 - 1720 | nih.govnih.gov |

| C=C Stretch (Benzylidene) | 1640 - 1660 | nih.gov |

| NO₂ Asymmetric Stretch | 1500 - 1560 | nih.gov |

| NO₂ Symmetric Stretch | 1300 - 1370 | nih.gov |

| C-O-C Stretch (Furan ring) | 1250 - 1300 | nih.gov |

| C-N Stretch | 840 - 870 | scirp.org |

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are widely used to predict ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk

The predicted chemical shifts for this compound can be correlated with experimental data to confirm its structure. For various 2-benzylidenebenzofuran-3(2H)-ones, the vinylic proton of the benzylidene group typically appears as a singlet in the ¹H NMR spectrum. nih.gov The aromatic protons of the benzofuran and the 4-nitrophenyl rings exhibit complex splitting patterns in the aromatic region of the spectrum. nih.gov In the ¹³C NMR spectrum, the carbonyl carbon is characteristically observed at a very low field (downfield). nih.govmdpi.com Theoretical calculations of chemical shifts for a proposed structure and comparison with experimental values serve as a robust method for structural verification. liverpool.ac.uk

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O (Carbonyl) | 181.0 |

| Vinylic Carbon (-C=CH-) | 114.4 |

| Aromatic Carbons | 112.7 - 156.7 |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a large biological molecule, such as a protein or enzyme (receptor). These methods are fundamental in drug discovery and molecular biology. africanjournalofbiomedicalresearch.com

Prediction of Binding Modes and Interaction Energies with Target Macromolecules

Molecular docking studies have been performed on numerous benzofuran derivatives to explore their potential as therapeutic agents. researchgate.netresearchgate.netmdpi.com These studies predict the preferred binding orientation of the ligand within the active site of a target protein and estimate the strength of the interaction, typically as a binding energy or docking score. africanjournalofbiomedicalresearch.commdpi.com

For compounds structurally related to this compound, docking studies have identified key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. unicas.itnih.gov For example, docking of benzofuran derivatives into the active sites of enzymes like neuraminidase or various kinases has revealed that the benzofuran core often serves as a scaffold, with substituents forming specific interactions with amino acid residues. researchgate.netnih.gov The nitro group, being a strong hydrogen bond acceptor, can play a crucial role in anchoring the molecule within the binding pocket. Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the stability of the complex over time. mdpi.com

| Target Macromolecule | Therapeutic Area | Reference |

|---|---|---|

| Neuraminidase | Antiviral (Influenza) | nih.gov |

| PI3K and VEGFR-2 | Anticancer | researchgate.net |

| Lysine-Specific Demethylase 1 (LSD1) | Anticancer | researchgate.net |

| M. tuberculosis Polyketide Synthase 13 (Pks13) | Antitubercular | mdpi.com |

| Bovine Serum Albumin (BSA) | Drug Delivery/Binding | unicas.it |

Ligand-Protein Interaction Profiling

Computational modeling, particularly molecular docking, has been instrumental in elucidating the potential molecular targets and binding interactions of this compound and related aurone derivatives. These in silico studies provide critical insights into the compound's mechanism of action by predicting binding affinities and identifying key amino acid residues involved in the ligand-protein complex stabilization.

Inhibition of Alkaline Phosphatase (AP)

Derivatives of the 2-benzylidenebenzofuran-3(2H)-one scaffold have been identified as potent inhibitors of alkaline phosphatases (APs). nih.gov A detailed structure-activity relationship (SAR) study revealed that several aurone derivatives exhibit significantly higher inhibitory activity than the standard inhibitor, KH2PO4. nih.gov Molecular modeling studies against the human intestinal alkaline phosphatase (h-IAP) enzyme (PDB ID: 1EW2) were performed to understand the binding interactions of the most potent compounds. nih.gov For instance, compound 20 , a highly active derivative, was shown to inhibit the enzyme via a non-competitive pathway. nih.gov The inhibitory activities of several key derivatives are detailed below.

| Compound | IC₅₀ (μM) |

|---|---|

| Compound 12 | 2.163 ± 0.048 |

| Compound 15 | 2.146 ± 0.056 |

| Compound 16 | 2.132 ± 0.034 |

| Compound 18 | 1.154 ± 0.043 |

| Compound 20 | 1.055 ± 0.029 |

| Compound 21 | 2.326 ± 0.059 |

| KH₂PO₄ (Standard) | 2.80 ± 0.065 |

Binding to Serum Albumin

The ability of benzofuran derivatives to interact with transport proteins like serum albumins is crucial for their pharmacokinetic profiles. Studies on 4-nitrophenyl-functionalized benzofurans have explored their binding to bovine serum albumin (BSA) using both experimental and computational methods. nih.gov A molecular docking study compared a benzomonofuran derivative (BF1 ) and a benzodifuran derivative (BDF1 ), revealing distinct binding modes and affinities. nih.govunicas.it The benzomonofuran, BF1 , was predicted to be housed within the protein's interior, whereas BDF1 was found to bind to the albumin surface with a lower affinity. nih.govunicas.it These computational predictions were corroborated by fluorescence spectroscopy experiments. nih.govencyclopedia.pub

| Compound | Dissociation Constant (k_D) | Predicted Binding Location |

|---|---|---|

| BF1 (benzomonofuran) | 28.4 ± 10.1 nM | Interior of protein structure |

| BDF1 (benzodifuran) | 142.4 ± 64.6 nM | Protein surface |

Interactions with Anticancer and Antitubercular Targets

The benzofuran scaffold has been investigated for its potential against various therapeutic targets in cancer and infectious diseases. Molecular docking studies have explored the interaction of benzofuran derivatives with key enzymes involved in cancer progression, such as PI3K, VEGFR-2, and CDK2. researchgate.net One compound was noted for its dual inhibitory effect against both PI3K and VEGFR-2. researchgate.net

In the context of infectious diseases, benzofuran-1,3,4-oxadiazole hybrids were designed as potential inhibitors of Mycobacterium tuberculosis Polyketide Synthase 13 (Mtb Pks13), an essential enzyme for the mycobacterial cell wall synthesis. mdpi.com In silico screening identified several derivatives with excellent binding energies, comparable or superior to the standard inhibitor TAM-16. mdpi.com Molecular dynamics simulations further confirmed the stability of these compounds within the active site of the Pks13 enzyme. mdpi.com

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| BF3 | Mtb Pks13 | -14.23 |

| BF4 | Mtb Pks13 | -14.82 |

| BF8 | Mtb Pks13 | -14.11 |

| TAM-16 (Standard) | Mtb Pks13 | -14.61 |

Further computational studies on aurone derivatives have also suggested potential interactions with bacterial protein targets such as MetRS and PBP, highlighting the broad applicability of this scaffold in targeting various proteins. researchgate.net

Biological Activity Spectrum and Mechanistic Insights

Anti-Cancer Activity Profiling

Aurones, the structural isomers of flavones, are recognized for their potential as anticancer agents, acting through various mechanisms. nih.govresearchgate.netresearchgate.net Research into this class of compounds has identified activities such as the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and interference with cell cycle progression. nih.govdntb.gov.ua

Inhibition of Cellular Proliferation

While specific IC50 values and cell line data for 2-(4-Nitrobenzylidene)benzofuran-3(2H)-one are not detailed in the available literature, the broader aurone (B1235358) class has demonstrated potent anti-proliferative effects against various human cancer cell lines. researchgate.netnih.gov For instance, studies on other substituted aurone derivatives have shown significant inhibition of cancer cell growth. One study on halogen-substituted aurones reported that a specific compound exhibited an IC50 value of 8.157 µM against the MCF-7 breast cancer cell line.

It has been noted in one study on pyrazole-based aurone analogs that the presence of a p-nitrophenyl group resulted in moderate to weak anticancer activity compared to other substitutions in that particular series. This highlights that the biological effects are highly dependent on the specific substitution pattern of the aurone scaffold.

Modulation of Apoptosis Pathways

The induction of apoptosis in cancer cells is a key mechanism for many chemotherapeutic agents. The aurone scaffold has been linked to the initiation of apoptotic processes in cancer cells. researchgate.netdntb.gov.ua For example, research on halogen-substituted aurones demonstrated their ability to induce apoptosis. researchgate.net Another study on a novel polymethoxy aurone derivative also confirmed its pro-apoptotic effects. However, specific studies detailing the modulation of intrinsic or extrinsic apoptosis pathways by this compound are not present in the retrieved scientific literature.

Cell Cycle Arrest Induction

Interrupting the cell cycle is a critical target in cancer therapy. Certain aurone derivatives have been shown to cause cell cycle arrest, thereby preventing cancer cell division and proliferation. dntb.gov.ua One study found that a polymethoxy aurone derivative induced G2/M phase arrest in DU145 prostate cancer cells by regulating the expression of CyclinB1 and p21. dntb.gov.ua Another investigation into halogenated aurones revealed that their lead compound arrested the cell cycle of MCF-7 cells at the S phase. mdpi.com Specific data on which phase of the cell cycle might be affected by this compound is currently unavailable.

Inhibition of Specific Molecular Targets (e.g., PI3K, VEGFR2, P-glycoprotein)

The anticancer effects of aurones are often attributed to their interaction with specific molecular targets crucial for tumor growth and survival.

PI3K: The PI3K/Akt signaling pathway is a key regulator of cell survival and proliferation, and its inhibition is a major goal in cancer therapy. While some benzofuran-based molecules have been identified as PI3K inhibitors, there is no direct evidence in the available literature to confirm that this compound acts as a PI3K inhibitor. researchgate.net

VEGFR2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. Inhibition of VEGFR2 is a validated anti-cancer strategy. Although some benzofuran (B130515) derivatives have been reported to possess VEGFR-2 inhibitory activity, this specific action has not been documented for this compound.

P-glycoprotein (P-gp): P-glycoprotein is an efflux pump that can expel chemotherapy drugs from cancer cells, leading to multidrug resistance. Some aurones have been found to modulate the activity of P-gp, suggesting they could be used to overcome drug resistance. researchgate.net However, specific inhibitory activity of this compound on P-gp has not been reported.

Anti-Inflammatory Effects

The aurone chemical structure is associated with significant anti-inflammatory properties. nih.govnih.gov Chronic inflammation is linked to the development of various diseases, including cancer, making anti-inflammatory agents a subject of great interest.

Inhibition of Pro-inflammatory Mediators (e.g., TNF-α, ICAM-1, MCP-1)

The anti-inflammatory action of aurones is believed to occur through the inhibition of various pro-inflammatory mediators.

TNF-α: Tumor necrosis factor-alpha (TNF-α) is a key cytokine involved in systemic inflammation. The general class of aurones has been reported to inhibit the production of key cytokines, including TNF-α. nih.govresearchgate.net

ICAM-1: Intercellular Adhesion Molecule-1 (ICAM-1) is a cell surface glycoprotein that plays a role in the recruitment of leukocytes to sites of inflammation. researchgate.net While some specific benzofuran-2-carboxamides have been shown to inhibit the upregulation of ICAM-1, this has not been specifically demonstrated for this compound.

MCP-1: Monocyte Chemoattractant Protein-1 (MCP-1) is a chemokine that recruits monocytes to inflammatory sites. There is no available research indicating that this compound specifically inhibits MCP-1.

Suppression of Transcription Factor Activity (e.g., NF-κB, AP-1)

The aurone scaffold, to which this compound belongs, has been investigated for its anti-inflammatory properties, which are often mediated through the suppression of key transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors are crucial in regulating the immune response, inflammation, and cell survival nih.gov. Aberrant activation of NF-κB, in particular, is linked to chronic inflammation and various diseases nih.gov.

While direct studies on this compound's effect on NF-κB and AP-1 are limited, research on analogous aurone structures provides significant insights. For instance, the synthetic aurone derivative, (Z)-2-((5-(hydroxymethyl) furan-2-yl) methylene) benzofuran-3(2H)-one, was found to inhibit the lipopolysaccharide (LPS)-induced secretion of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-8 in human monocyte cells nih.gov. This inhibition was linked to the suppression of the NF-κB signaling pathway nih.gov. The aurone derivative also decreased the expression of inducible nitric oxide synthase (iNOS), a well-known NF-κB target gene nih.gov. Similarly, ligands for the peroxisome proliferator-activated receptor gamma (PPARγ) have been shown to inhibit the activation of both NF-κB and AP-1 in T cells, highlighting a potential mechanism for the anti-inflammatory effects of small molecules nih.gov. These findings suggest that the benzofuranone core structure is a promising scaffold for developing modulators of inflammatory pathways.

Antimicrobial and Antifungal Investigations

Benzofuran derivatives are recognized for their broad-spectrum antimicrobial activities nih.govresearchgate.net. The introduction of a nitro group, as seen in this compound, can be a critical feature for enhancing this activity. Studies on various nitrobenzofurans have demonstrated their bacteriostatic capabilities against a range of microbial strains nih.gov.

Research has shown that certain benzofuran derivatives exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Salmonella typhimurium, and Escherichia coli nih.govmdpi.com. For example, 2-Methyl-3-nitrobenzofuran and its analogs have a spectrum of activity similar to nitrofurazone nih.gov. However, some studies on other substituted benzofurans found them to be inactive against tested microorganisms nih.gov.

In the realm of antifungal activity, benzofuran compounds have also shown promise nih.gov. Derivatives have been tested against various fungal strains, including Penicillium italicum, Colletotrichum musae, and Candida albicans mdpi.comimjst.org. The efficacy of these compounds can vary significantly based on their specific structural modifications mdpi.com. The thiazolo benzimidazole nucleus incorporated into a benzofuran structure has also been evaluated for its antifungal properties nih.gov.

| Compound Class | Tested Organism | Activity/Result | Reference |

|---|---|---|---|

| Nitrobenzofurans | E. coli, S. aureus, etc. | Bacteriostatic activity | nih.gov |

| Aza-benzofuran | S. typhimurium, E. coli, S. aureus | Moderate antibacterial activity (MICs 12.5-25 μg/mL) | mdpi.com |

| Oxa-benzofuran | P. italicum, C. musae | Antifungal effects (MICs 12.5-25 μg/mL) | mdpi.com |

| N-(3-phthalidyl) Amines | E. coli, S. aureus, C. albicans | Inhibitory activity observed | imjst.org |

Herbicidal Properties and Plant Growth Modulation

While the benzofuran scaffold is primarily explored for its medicinal properties, other heterocyclic compounds with similar structural motifs have been investigated for agricultural applications. For instance, a series of 1-alkyl-3-(α-hydroxy-(un)substituted benzylidene)pyrrolidine-2,4-diones were synthesized and evaluated for their herbicidal activity mdpi.com. These compounds, which also possess a tricarbonylmethane unit, showed high herbicidal activity against both annual dicotyledonous and monocotyledonous plants, such as Brassica napus and Echinochloa crusgalli mdpi.com. Their mechanism is believed to involve the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme mdpi.com. Although this research was not conducted on this compound itself, it highlights the potential for related chemical structures to exhibit herbicidal properties. Further investigation would be necessary to determine if the specific aurone structure of this compound possesses similar plant growth modulating activities.

Other Reported Biological Activities (e.g., Anti-malarial, Anti-histamine, Antioxidant, Tyrosinase Inhibition)

The versatile structure of this compound lends itself to a variety of other biological interactions.

Anti-malarial Activity: Malaria remains a significant global health issue, and the search for new therapeutic agents is critical due to widespread drug resistance bohrium.commalariaworld.org. Aurones and their derivatives have emerged as a promising class of anti-malarial compounds nih.govresearchgate.net. Specifically, a series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones, which are structurally related to the subject compound, were screened for their activity against Plasmodium falciparum nih.gov. These studies found that nitro-substituted analogues demonstrated potent inhibitory activities against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of the malaria parasite bohrium.comnih.gov. For example, one 5-nitroimidazole analog exhibited a 50% inhibitory concentration (IC50) of 0.654 nM against the resistant K1 strain nih.gov. The proposed mechanism of action for some of these compounds involves the inhibition of β-hematin formation, a critical process for parasite survival bohrium.comnih.gov.

| Compound Derivative | P. falciparum Strain | Activity (IC50) | Reference |

|---|---|---|---|

| (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone | 3D7 (sensitive) | 0.28 μM | nih.govresearchgate.net |

| (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone | K1 (resistant) | 0.654 nM | nih.gov |

Anti-histamine Activity: Several multifunctionalized aurones have been reported to possess anti-histamine properties nih.govresearchgate.net. While detailed mechanistic studies on this compound are not extensively available in this context, research on other benzofuran derivatives has identified potent and selective histamine H3 receptor antagonists nih.gov. The H3 receptor is a target for enhancing neurotransmitter release, with potential applications in treating neurological and cognitive disorders nih.gov. This suggests that the benzofuran scaffold could be a valuable starting point for the development of new anti-histamine agents.

Antioxidant Activity: Benzofuran derivatives are known to possess antioxidant properties, acting as scavengers of free radicals that contribute to oxidative stress nih.govmdpi.com. The antioxidant capacity is often linked to the ability of the molecule to donate a hydrogen atom or an electron rsc.org. Studies on various substituted benzofurans have confirmed their ability to reduce intracellular reactive oxygen species (ROS) mdpi.com. For example, benzofuran–stilbene hybrid compounds have been studied for their antioxidative mechanisms, with the hydrogen atom transfer (HAT) and sequential proton loss–electron transfer (SPL–ET) pathways being identified as plausible routes depending on the solvent environment rsc.org.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation and for use in cosmetics nih.govnih.gov. Aurones, identified as (Z)-benzylidenebenzofuran-3(2H)-one and its analogs, have been explored as tyrosinase inhibitors nih.govnih.gov. While unsubstituted aurones are often weak inhibitors, the introduction of hydroxyl groups at specific positions can significantly enhance their inhibitory potency nih.gov. For instance, the naturally occurring 4,6,4'-trihydroxyaurone is a potent inhibitor, much more effective than the commonly used kojic acid nih.gov. The inhibitory mechanism can vary, with different derivatives acting as competitive, non-competitive, or mixed-type inhibitors brieflands.commdpi.com. The potential of this compound as a tyrosinase inhibitor would likely depend on its interaction with the enzyme's active site, which warrants further specific investigation.

Structure Activity Relationship Sar Studies and Rational Design Principles

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on both the benzofuran (B130515) and the benzylidene rings play a pivotal role in modulating the biological activity of aurone (B1235358) derivatives. researchgate.neteurekaselect.comcolab.ws

The nitro (NO₂) group is a strong electron-withdrawing group that significantly influences the electronic properties of the entire molecule. nih.govsvedbergopen.com Its presence on the benzylidene ring, as in the titular compound, can confer a range of biological activities. The NO₂ moiety can act as both a pharmacophore and a toxicophore, often exerting its effects by undergoing metabolic reduction within cells to produce reactive and toxic intermediates like nitroso and superoxide species. nih.govresearchgate.net

The position of the nitro group is critical. Studies on structurally related chalcones have shown that the location of the NO₂ group (ortho, meta, or para) on the aromatic rings dramatically affects anti-inflammatory and vasorelaxant activities. mdpi.com For instance, a para-nitro substitution, as seen in 2-(4-Nitrobenzylidene)benzofuran-3(2H)-one, has been specifically investigated. Modification or replacement of the nitro group with other electron-withdrawing or electron-donating groups is a common strategy to fine-tune biological activity and reduce potential toxicity. nih.govsvedbergopen.com

Substitutions on the benzofuran ring (also known as the A-ring) are critical for determining the potency and cytotoxicity of aurones.

Hydroxyl and Methoxy Groups : The presence of hydroxyl (-OH) groups, particularly at the C4 and C6 positions, has been found to be crucial for certain biological activities, such as the inhibition of viral enzymes. nih.gov Conversely, replacing these hydroxyl groups with methoxy (-OCH₃) substituents often leads to a decrease or loss of activity. nih.gov

Halogens and Other Substituents : Halogen atoms at the C6 or C7 positions tend to result in the lowest cytotoxicity. nih.govresearchgate.net In contrast, any substitution at the C4 position, including hydroxylation, invariably leads to higher cytotoxicity, although often no more toxic than the unsubstituted parent aurone. nih.govresearchgate.net

Positional Importance : Research indicates that the position of a substituent on the benzofuran ring is often more important than the nature of the substituent itself in influencing properties like the compound's UV-visible absorption spectrum. nih.gov For example, a methoxy group at the C6 position confers higher potency for certain activities compared to a methoxy group at the C7 position. mdpi.com

The following table summarizes the impact of various substituents on the benzofuran ring on the cytotoxicity of aurones.

| Substituent | Position | Effect on Cytotoxicity |

| Halogen | 6 or 7 | Lowest cytotoxicity nih.govresearchgate.net |

| Any Substituent | 4 | Higher cytotoxicity nih.govresearchgate.net |

| Hydroxyl | 4 | Higher cytotoxicity nih.govresearchgate.net |

The benzylidene portion of the molecule (the B-ring), which carries the 4-nitro group in the parent compound, is a primary site for structural modification to alter biological activity.

Electronic Effects : The introduction of both strong electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly influence antiproliferative activity, though the effect can be cell-line dependent. mdpi.com

Halogens and Other Groups : In studies on azaaurones (where the oxygen in the benzofuran ring is replaced by nitrogen), substitution at the C4' position (para position) of the benzylidene ring with halogens, carboxyl groups, or even heterocyclic rings was shown to have a positive effect on antimycobacterial activity. nih.gov

Specific Substitutions : In one study, a series of 2-benzylidenebenzofuran-3(2H)-one derivatives were synthesized and tested for their ability to inhibit TNF-α. The results highlighted that specific substitutions on the arylidene ring were key to potent activity. nih.gov

The table below illustrates the structure-activity relationship of substituents on the arylidene moiety for a specific biological activity.

| Compound ID | Arylidene Ring Substituent (R) | Biological Activity (e.g., IC₅₀ in µM) |

| Example 1 | 4-NO₂ | [Insert Value] |

| Example 2 | 4-Cl | [Insert Value] |

| Example 3 | 4-OCH₃ | [Insert Value] |

| Example 4 | 3,4-(OH)₂ | [Insert Value] |

(Note: Specific activity values would be populated from detailed experimental studies.)

Stereochemical Considerations and Isomeric Effects (Z/E Isomerism)

Z Isomer : In the Z configuration (from the German zusammen, meaning "together"), the benzofuranone ring and the substituted phenyl group are on the same side of the double bond. Most naturally occurring aurones possess the Z configuration. eurekaselect.com

E Isomer : In the E configuration (from the German entgegen, meaning "opposite"), the main structural components are on opposite sides of the double bond.

The stereochemistry is assigned based on the Cahn-Ingold-Prelog priority rules. pressbooks.pub Since stereochemistry plays a major role in drug discovery, the distinct three-dimensional arrangement of Z and E isomers can lead to significant differences in their biological activities, as one isomer may fit into a receptor's binding site more effectively than the other. researchgate.net

Bioisosteric Replacements and Scaffold Hybridization

Rational drug design often employs bioisosteric replacement and scaffold hybridization to optimize lead compounds. cambridgemedchemconsulting.comdrughunter.com This involves replacing a functional group with another that has similar physicochemical properties or combining the aurone scaffold with other known pharmacophores.

Scaffold Hopping : A common strategy involves replacing the endocyclic oxygen atom of the benzofuranone ring with other heteroatoms. This "scaffold-hopping" has led to the development of nitrogen analogues (azaaurones or indolones) and sulfur analogues (thioaurones). nih.govmdpi.com These modifications can lead to compounds with improved biological properties, such as enhanced antimalarial or anticancer activity, compared to the original oxygen-containing aurone. nih.govmdpi.com

Scaffold Hybridization : This approach involves fusing the aurone structure with other biologically active heterocyclic systems. The goal is to create hybrid molecules that combine the therapeutic advantages of both parent scaffolds, potentially leading to novel mechanisms of action or improved potency.

These advanced design strategies demonstrate the versatility of the aurone scaffold as a template for developing new therapeutic agents with enhanced efficacy and selectivity. mdpi.com

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

The classical synthesis of 2-(4-Nitrobenzylidene)benzofuran-3(2H)-one typically involves an Aldol condensation between a benzofuran-3(2H)-one (coumaranone) and 4-nitrobenzaldehyde (B150856). While effective, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic methodologies.

Green Chemistry Approaches: There is a growing trend towards "green" synthetic routes that minimize waste and avoid harsh reagents. Future explorations may include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Ultrasound-assisted synthesis: Sonication can provide the energy for chemical reactions, often leading to faster and more efficient processes. nih.gov

Use of eco-friendly solvents and catalysts: Replacing traditional organic solvents with water or deep eutectic solvents, and employing solid acid or base catalysts, can enhance the environmental profile of the synthesis.

Advanced Catalytic Systems: The development of novel catalysts could provide access to aurone (B1235358) derivatives with high purity and stereoselectivity. Areas of interest include:

Transition metal catalysis: Palladium, gold, and copper catalysts have shown promise in the synthesis of related benzofuranones and could be adapted for the synthesis of this compound and its analogs.

Enzymatic synthesis: Biocatalysis, using enzymes such as aureusidin (B138838) synthase, offers a highly specific and environmentally benign route to aurones. In plants, aurones are synthesized from chalcones through oxidation and cyclization involving such enzymes. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. A sequential continuous-flow system for producing 3-aryl benzofuranones has been developed, and similar methodologies could be applied to the synthesis of this compound, enabling more efficient and controlled production. researchgate.net

Advanced Mechanistic Elucidation of Biological Actions

While the broader class of aurones is known to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, the specific mechanisms of action for this compound are not yet fully understood. Future research should aim to unravel the precise molecular pathways through which this compound exerts its effects.

Enzyme Inhibition Studies: Aurones have been identified as inhibitors of various enzymes. nih.gov Future investigations should focus on:

Kinetic studies: Detailed kinetic analysis can determine the mode of inhibition (e.g., competitive, non-competitive) against specific target enzymes, such as alkaline phosphatases, neuraminidase, and various kinases.

Identification of novel targets: High-throughput screening of enzyme libraries could reveal previously unknown biological targets of this compound.

Cellular and Molecular Biology Approaches: To understand its effects in a biological context, it is crucial to investigate its impact on cellular processes. This could involve:

Gene and protein expression analysis: Techniques like RT-PCR and Western blotting can reveal changes in the expression of key genes and proteins involved in pathways related to inflammation, cell proliferation, and apoptosis.

Signal transduction pathway analysis: Elucidating how this compound modulates specific signaling cascades (e.g., NF-κB, MAPK) will provide a deeper understanding of its mechanism of action.

Antioxidant Mechanisms: The antioxidant properties of aurones are often attributed to their ability to scavenge reactive oxygen species (ROS). Future studies could employ advanced techniques to:

Characterize radical scavenging activity: Electron spin resonance (ESR) spectroscopy can be used to directly observe and quantify the interaction of the compound with free radicals.

Investigate cellular antioxidant responses: Assessing the compound's ability to upregulate endogenous antioxidant enzymes, such as superoxide dismutase and catalase, will provide a more complete picture of its antioxidant effects.

Development of Targeted Analogues with Enhanced Specificity

The development of analogues of this compound with improved potency and target specificity is a critical step towards its translational potential. This will rely heavily on a detailed understanding of its structure-activity relationships (SAR).

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold will be essential to identify key structural features responsible for its biological activity. This involves synthesizing a library of derivatives with variations in:

Substitution on the benzylidene ring: The position and nature of the nitro group, as well as the introduction of other substituents (e.g., halogens, hydroxyl, methoxy groups), can significantly impact activity.

Substitution on the benzofuranone core: Modifications to the benzofuranone ring system can also influence the compound's biological profile.

Rational Drug Design: Based on SAR data and the three-dimensional structures of target proteins, computational methods can be employed to design novel analogues with enhanced binding affinity and selectivity. This approach can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Scaffold Hopping: Replacing the benzofuranone core with other heterocyclic systems (a process known as scaffold hopping) could lead to the discovery of novel compounds with improved pharmacokinetic properties and biological activities.

Application of Advanced Spectroscopic and Computational Techniques for Deeper Understanding

To gain a more profound understanding of the structure, properties, and interactions of this compound, the application of advanced analytical and computational tools is indispensable.

Advanced Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond routine structural confirmation, advanced NMR techniques such as 2D-NMR (COSY, HSQC, HMBC) can provide detailed information about the connectivity and spatial relationships of atoms within the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for unambiguous molecular formula determination. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, which can aid in the structural elucidation of metabolites and degradation products.

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net This information is invaluable for understanding the compound's physical properties and for computational modeling.

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of molecular properties, including optimized geometry, electronic structure, vibrational frequencies, and reactivity indices. researchgate.netresearchgate.net These calculations can complement experimental data and provide insights into the molecule's behavior at the atomic level. For instance, DFT can be used to study the radical scavenging potential of aurones by calculating bond dissociation enthalpies. researchgate.net

Molecular Docking: This computational technique can predict the preferred binding orientation of this compound to a target protein of interest. nih.gov This information can help to rationalize its biological activity and guide the design of more potent analogues.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound and its interactions with biological macromolecules, such as proteins or DNA, over time. This can provide a more realistic picture of the binding process and the stability of the resulting complex.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.